Gardenoside

説明

Gardenoside is a natural compound extracted from Gardenia fruits . It has hepatoprotective properties and inhibits TNF-α, IL-1β, IL-6, and NFκB activation . Gardenoside also has an inhibitory effect on free fatty acids (FFA)-induced cellular steatosis .

Synthesis Analysis

Gardenia fruits mainly synthesize cinnamic acid through the phenylpropanoid pathway, and then synthesize flavonoids through the action of catalytic enzymes such as 4-coumaroyl-CoA ligase, chalcone synthase, chalcone isomerase, and flavanol synthase .

Molecular Structure Analysis

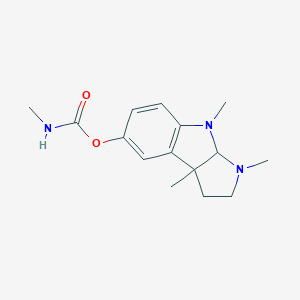

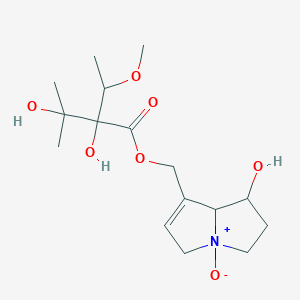

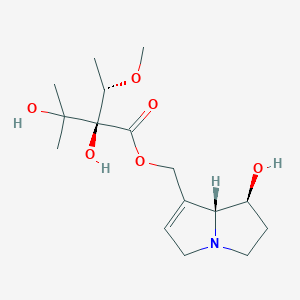

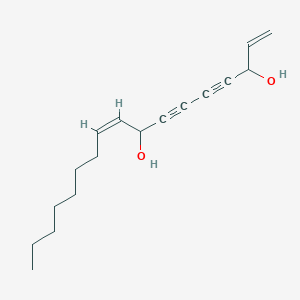

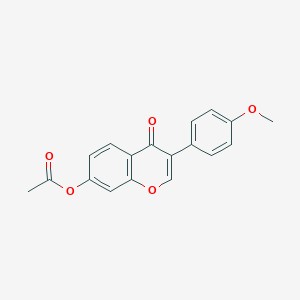

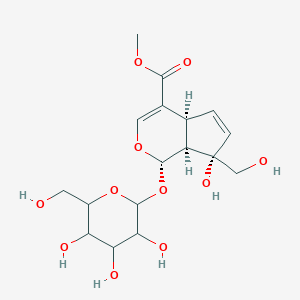

The molecular formula of Gardenoside is C17H24O11 . Its average mass is 404.366 Da and its monoisotopic mass is 404.131866 Da .

Chemical Reactions Analysis

Gardenoside can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . It is soluble in water, alcohol, and propylene-glycol .

Physical And Chemical Properties Analysis

Gardenoside has a molecular weight of 404.37 and a molecular formula of C17H24O11 . It is soluble in DMSO at 81 mg/mL (200.31 mM) at 25°C .

科学的研究の応用

Hepatoprotective Properties

Gardenoside demonstrates significant hepatoprotective properties. A study by Liang et al. (2015) found that gardenoside effectively reduced steatosis in HepG2 hepatocytes induced by free fatty acids, potentially offering a therapeutic approach for non-alcoholic steatohepatitis (NASH). This effect was achieved by modulating inflammatory cytokines and inhibiting intracellular NFκB activity (Liang et al., 2015).

Neuroprotective and Cognitive Enhancement Effects

Ma et al. (2017) demonstrated the potential of Gardenoside in improving memory deficits in a Drosophila model of Alzheimer's disease. This study highlighted the significance of gardenoside in the treatment of cognitive impairments, with implications for conditions like Alzheimer’s disease (Ma et al., 2017).

Anti-Inflammatory Effects

Gardenoside has been observed to possess anti-inflammatory properties. Ran et al. (2021) highlighted its therapeutic value in treating chronic inflammatory diseases, where it exerted effects through mechanisms like anti-inflammation and neuroprotection (Ran et al., 2021).

Pain Relief in Neuropathic Conditions

Yu et al. (2018) found that gardenoside can alleviate neuropathic pain in a rat model of chronic constriction injury. The study suggested that gardenoside’s pain-relieving effect might be linked to the regulation of P2X3 and P2X7 receptors (Yu et al., 2018).

Antioxidative Properties

Liang et al. (2019) discussed the antioxidative effects of gardenoside, particularly in the context of diabetes mellitus and cardiovascular diseases. The study emphasized gardenoside’s role in inhibiting various pathological processes and enhancing cell survival (Liang et al., 2019).

Cholagogic Action

Xin-ming (2004) conducted research on gardenoside’s cholagogic action, showing its ability to enhance bile excretion, which might be beneficial in liver-related disorders (Xin-ming, 2004).

Protective Effects in Acute Lung Injury

Li et al. (2016) investigated gardenoside’s role in reducing inflammatory responses in brain microvascular endothelial cells, providing insights into its potential application in cerebral ischemia treatment (Li et al., 2016).

Extraction and Standardization

Wu Mao-fang (2005) focused on optimizing the extraction process of gardenoside from Gardenia, which is crucial for its application in various therapeutic formulations (Wu Mao-fang, 2005).

Skin Protection Against UV-B Irradiation

Shin et al. (2018) revealed the potential of gardenoside in protecting human dermal fibroblasts against UV-B-induced photooxidative stress, suggesting its utility in skincare and anti-aging products (Shin et al., 2018).

Anti-Mastitis Effects

Enhancement of Lactobacillus Plantarum’s Relieving Effect on Constipation

Mu et al. (2020) discussed how gardenoside enhanced the effectiveness of Lactobacillus plantarum in treating constipation in mice, underscoring its role in gastrointestinal health (Mu et al., 2020).

Safety And Hazards

特性

IUPAC Name |

methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMPAUZQVRGFRE-ZYEJEXACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 24721095 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。